molecular formula C15H21NO B11595000 1,3,3,5,5-pentamethyl-4,5-dihydro-3H-2-benzazepine 2-oxide

1,3,3,5,5-pentamethyl-4,5-dihydro-3H-2-benzazepine 2-oxide

Cat. No.: B11595000
M. Wt: 231.33 g/mol
InChI Key: LNOLLIWZSUNSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE: is a complex organic compound with a unique structure that includes multiple methyl groups and a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Alkylation: Introduction of methyl groups to the benzazepine core.

    Cyclization: Formation of the benzazepine ring through intramolecular reactions.

    Quaternization: Conversion of the nitrogen atom into a quaternary ammonium ion.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To facilitate the desired reactions.

    Use of catalysts: To increase the reaction rate and selectivity.

    Purification steps: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of the quaternary ammonium ion to a tertiary amine.

    Substitution: Replacement of one of the methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce a ketone or aldehyde derivative.

    Reduction: May yield a tertiary amine.

    Substitution: May result in various substituted benzazepine derivatives.

Scientific Research Applications

1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Such as neurotransmitter receptors in the brain.

    Inhibition of enzymes: That are involved in metabolic pathways.

    Modulation of signaling pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE is unique due to its specific structure and the presence of multiple methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1,3,3,5,5-pentamethyl-2-oxido-4H-2-benzazepin-2-ium

InChI

InChI=1S/C15H21NO/c1-11-12-8-6-7-9-13(12)14(2,3)10-15(4,5)16(11)17/h6-9H,10H2,1-5H3

InChI Key

LNOLLIWZSUNSPN-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(CC(C2=CC=CC=C12)(C)C)(C)C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.